N-(3-(quinolin-8-yloxy)propyl)nicotinamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-(3-(quinolin-8-yloxy)propyl)nicotinamide”, has been explored in several studies . For instance, one method involves the reaction of aniline derivatives with tin and indium chlorides . Another approach involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to obtain a quinolyl ether, which is then reacted to synthesize the desired compound .Mechanism of Action
Target of action
Quinoline compounds are known to have a wide range of targets due to their versatile chemical structure. They are found in many pharmaceuticals and natural products . .
Mode of action
The mode of action of quinoline compounds can vary greatly depending on their specific chemical structure and the target they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Biochemical pathways
Quinoline compounds can affect various biochemical pathways due to their diverse targets. For instance, some quinoline derivatives have been found to interfere with tubulin-microtubule dynamics, which are crucial for cellular functions
Result of action
The result of a compound’s action can be observed at the molecular and cellular levels. For example, some quinoline derivatives have been found to have antimalarial, antimicrobial, and anticancer activities
properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(15-7-2-9-19-13-15)21-11-4-12-23-16-8-1-5-14-6-3-10-20-17(14)16/h1-3,5-10,13H,4,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQDDKIHYNKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CN=CC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(quinolin-8-yloxy)propyl)nicotinamide |
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